

A Technical Guide to 3-Cyclopropylbenzoic Acid: Structure, Properties, and Synthesis

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Compound of Interest

Compound Name: 3-Cyclopropylbenzoic acid

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Introduction

3-Cyclopropylbenzoic acid is an organic compound that is increasingly utilized as a building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.^[1] Its unique structural motif, featuring a cyclopropyl group attached to a benzoic acid core, imparts specific steric and electronic properties that can be exploited to modulate the biological activity and physicochemical characteristics of target compounds. This guide provides a comprehensive overview of the structure, IUPAC nomenclature, key physicochemical properties, and a detailed experimental protocol for the synthesis of **3-Cyclopropylbenzoic acid**.

Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **3-cyclopropylbenzoic acid**.^[2] Its chemical structure consists of a benzene ring substituted with a carboxylic acid group and a cyclopropyl group at the meta-position (position 3).

Chemical Structure:

The canonical SMILES representation of the molecule is C1CC1C2=CC(=CC=C2)C(=O)O.^[2]

Physicochemical Properties

A summary of the key quantitative data for **3-Cyclopropylbenzoic acid** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ O ₂	[2]
Molecular Weight	162.18 g/mol	[2]
CAS Number	1129-06-2	[2]
Appearance	Solid	[1]
Boiling Point	312.2 °C at 760 mmHg	[1]
pKa	4.27 ± 0.10 (Predicted)	[2]
XLogP3	2.9	[1]
Topological Polar Surface Area	37.3 Å ²	[1]
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	2	
Rotatable Bond Count	2	

Experimental Protocol: Synthesis of **3-Cyclopropylbenzoic Acid** via Suzuki-Miyaura Coupling

The following protocol details a common and effective method for the synthesis of **3-Cyclopropylbenzoic acid**, the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (cyclopropylboronic acid) and an organic halide (3-bromobenzoic acid).[\[3\]](#)

Reaction Principle:

The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species in the presence of a base, and concluding with reductive elimination to yield the final product and regenerate the catalyst.[\[3\]](#)

Materials:

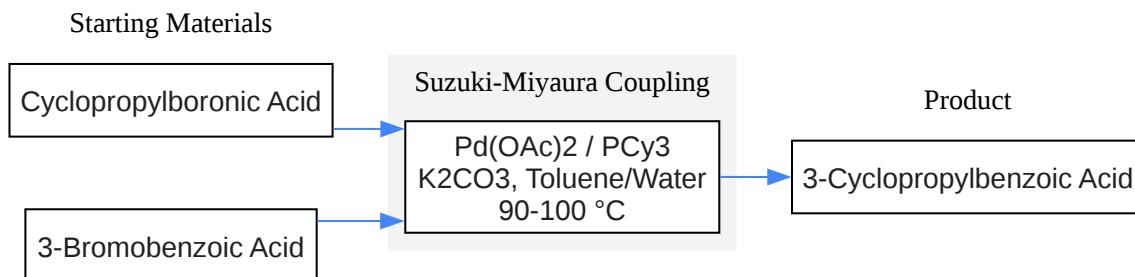
- 3-Bromobenzoic acid
- Cyclopropylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Tricyclohexylphosphine (PCy_3)
- Potassium carbonate (K_2CO_3)
- Toluene
- Water (degassed)
- Diethyl ether
- Hydrochloric acid (HCl), 1 M
- Magnesium sulfate (MgSO_4), anhydrous
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

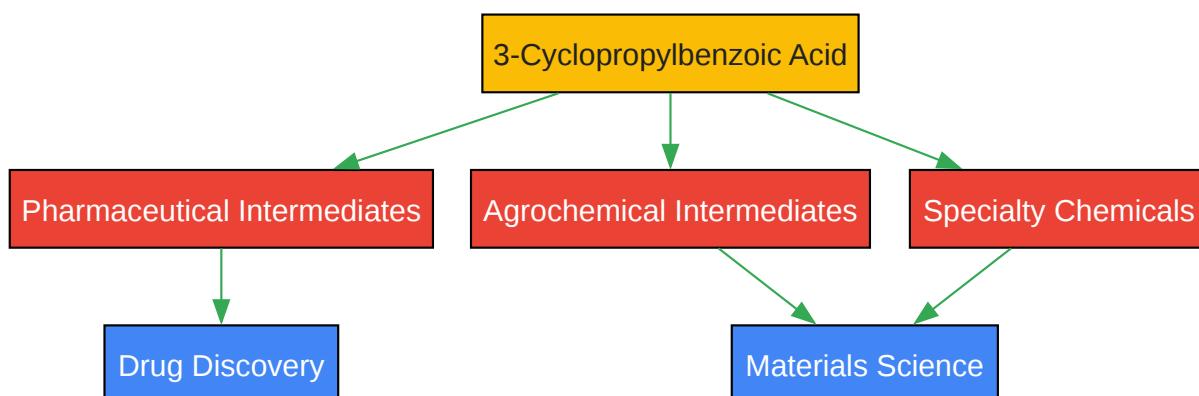
- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromobenzoic acid (1.0 mmol, 1.0 eq), cyclopropylboronic acid (1.3 mmol, 1.3 eq), palladium(II) acetate (5 mol%), tricyclohexylphosphine (10 mol%), and potassium carbonate (3.0 mmol, 3.0 eq).
- Solvent Addition: Add a degassed mixture of toluene and water (e.g., 8 mL of toluene and 2 mL of water) to the flask.^[3]
- Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.^[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.^[3]
- Workup:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Transfer the mixture to a separatory funnel and add diethyl ether.
 - Wash the organic layer with 1 M HCl, followed by water, and then brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain pure **3-cyclopropylbenzoic acid**.

Visualizations

The following diagrams illustrate the key aspects of **3-Cyclopropylbenzoic acid** synthesis and its logical relationship within a broader chemical context.

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Caption: Synthetic workflow for **3-Cyclopropylbenzoic acid**.

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Caption: Applications of **3-Cyclopropylbenzoic acid**.

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